(R)-(Tetrahydrofuran-3-yl)hydrazine
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Overview
Description
®-(Tetrahydrofuran-3-yl)hydrazine is a cyclic hydrazine compound characterized by the presence of a tetrahydrofuran ring attached to a hydrazine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-(Tetrahydrofuran-3-yl)hydrazine typically involves the reaction of tetrahydrofuran derivatives with hydrazine. One common method is the nucleophilic addition of hydrazine to a tetrahydrofuran-3-one precursor under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at a moderate level to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of ®-(Tetrahydrofuran-3-yl)hydrazine may involve more scalable methods such as continuous flow synthesis or mechanochemical approaches. These methods offer advantages in terms of efficiency, yield, and environmental impact. For instance, mechanochemical synthesis can be performed without the need for solvents, making it a greener alternative.
Chemical Reactions Analysis
Types of Reactions: ®-(Tetrahydrofuran-3-yl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazine moiety into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the tetrahydrofuran ring or the hydrazine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydrazones, while reduction can produce amines.
Scientific Research Applications
®-(Tetrahydrofuran-3-yl)hydrazine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is explored as a precursor for drug development, particularly in the design of new therapeutic agents.
Industry: The compound finds use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-(Tetrahydrofuran-3-yl)hydrazine involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with biological macromolecules, leading to the inhibition of specific enzymes or the disruption of cellular processes. The tetrahydrofuran ring enhances the compound’s stability and bioavailability, making it a promising candidate for drug development.
Comparison with Similar Compounds
Hydrazine: A simple hydrazine compound with similar reactivity but lacking the tetrahydrofuran ring.
Tetrahydrofuran: A cyclic ether that serves as a solvent and a precursor for various chemical reactions.
Hydrazones: Compounds formed by the reaction of hydrazines with carbonyl compounds, often used in organic synthesis.
Uniqueness: ®-(Tetrahydrofuran-3-yl)hydrazine is unique due to the combination of the tetrahydrofuran ring and the hydrazine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[(3R)-oxolan-3-yl]hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c5-6-4-1-2-7-3-4/h4,6H,1-3,5H2/t4-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFLBKOBMGLOKO-SCSAIBSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]1NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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